3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide
Description
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-18(2,3)24-16-14(11-22-24)17(26)23(12-21-16)9-6-15(25)20-10-13-4-7-19-8-5-13/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXMMGHJEUEBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide represents a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered interest due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 355.398 g/mol. The presence of a tert-butyl group and a pyridinylmethyl moiety suggests potential for significant biological interactions.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often function as selective inhibitors of CDKs. CDKs are crucial for cell cycle regulation, and their dysregulation is associated with various cancers. The specific mechanism involves the binding to the ATP-binding site of CDKs, thereby inhibiting their activity and preventing cell proliferation.
Biological Activity Overview
The biological activity of the compound has been assessed through various studies, highlighting its potential in treating cancer and other proliferative diseases.
Table 1: Summary of Biological Activities
| Activity | Efficacy | Reference |
|---|---|---|
| CDK Inhibition | Potent | |
| Anticancer Activity | Effective against multiple myeloma | |
| Anti-inflammatory Effects | Moderate | |
| Neuroprotective Potential | Under investigation |
Case Studies
-
Inhibition of Cancer Cell Proliferation :
A study demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines, particularly those associated with multiple myeloma. The mechanism was linked to its ability to inhibit CDK activity, leading to cell cycle arrest at the G1/S checkpoint. -
Anti-inflammatory Effects :
Another investigation explored the anti-inflammatory properties of the compound. It was found to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases. -
Neuroprotective Studies :
Preliminary studies indicated that this compound might offer neuroprotective benefits, potentially relevant for neurodegenerative diseases. However, more extensive research is needed to substantiate these findings.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the pyrazolo ring significantly impact biological activity. For example, substituents at positions R1 and R2 have been shown to enhance potency against specific targets like T.b. brucei, with varying degrees of success depending on the size and nature of these substituents .
Table 2: Structure-Activity Relationship Findings
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | R1 | Decreased activity |
| Ethyl | R1 | Similar activity |
| Propyl | R1 | Improved activity |
| tert-butyl | R1 | Not tolerated |
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit various cancer cell lines. Research indicates that compounds within this class can target specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in malignant cells .
- Anti-inflammatory Properties
- Neurological Applications
Case Study 1: Anticancer Efficacy
A study investigated the effects of pyrazolo[3,4-d]pyrimidine derivatives on breast cancer cell lines. The results demonstrated a significant reduction in cell viability with IC50 values below 10 µM, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, a derivative of pyrazolo[3,4-d]pyrimidine was shown to reduce neuronal cell death by 40%. The mechanism was attributed to the compound's ability to scavenge free radicals and inhibit apoptotic pathways mediated by reactive oxygen species (ROS) .
Data Table: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- The pyridin-4-ylmethyl group in the target compound introduces a basic nitrogen atom, contrasting with the neutral benzamide () or phenolic hydroxyl () groups, which may influence target selectivity or pharmacokinetics .
Q & A
What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how are reaction conditions optimized?
Basic Research Question
Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, compound 8a,b in was prepared by reacting a precursor with alkyl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization . Key optimization factors include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.
- Temperature control : Reflux conditions (e.g., 80°C) ensure complete reaction while avoiding decomposition.
- Purification : Recrystallization from acetonitrile yields high-purity products.
How can computational methods improve the design of novel synthetic pathways for pyrazolo[3,4-d]pyrimidine derivatives?
Advanced Research Question
Computational approaches like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For instance, highlights the use of reaction path search methods to identify energetically favorable intermediates and optimize experimental conditions . Steps include:
Quantum mechanics simulations : Calculate activation energies for proposed mechanisms.
Machine learning : Train models on existing reaction data to predict regioselectivity.
Feedback loops : Integrate experimental results (e.g., NMR/IR data) to refine computational models.
What spectroscopic techniques are critical for confirming the structure of pyrazolo[3,4-d]pyrimidine derivatives?
Basic Research Question
Structural confirmation relies on:
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups, as demonstrated for compound 8a in .
- ¹H NMR : Characterize substituents (e.g., tert-butyl singlet at δ 1.4 ppm, pyridinyl protons at δ 8.5–7.5 ppm).
- Mass spectrometry : Confirm molecular weight (e.g., C17H13N5O in has a molecular ion at m/z 303.32) .
How do substituents on the pyrazolo[3,4-d]pyrimidine core influence reactivity and regioselectivity in substitution reactions?
Advanced Research Question
Substituents dictate electronic and steric effects:
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the 4-position, favoring nucleophilic attack ( ) .
- Steric hindrance : Bulky tert-butyl groups () may block substitution at adjacent positions, redirecting reactivity to less hindered sites .
Methodological validation includes: - Competitive reactions : Compare yields of products under identical conditions.
- Kinetic studies : Monitor reaction progress via HPLC to determine rate differences.
What strategies resolve contradictions between predicted and observed spectroscopic data for novel derivatives?
Advanced Research Question
Discrepancies often arise from unexpected tautomerism or byproducts. Strategies include:
2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm tautomeric forms (e.g., pyrazole vs. pyrimidine ring protonation states) .
X-ray crystallography : Resolve ambiguous structures, as seen in for a related compound .
Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., ’s feedback loops) .
How can regioselectivity be controlled during the synthesis of N-substituted pyrazolo[3,4-d]pyrimidines?
Advanced Research Question
Regioselectivity is influenced by:
- Base selection : Strong bases (e.g., K₂CO₃) promote deprotonation at specific sites.
- Protecting groups : tert-Butyl groups () shield reactive positions, directing substitution to unprotected sites .
- Catalysis : Transition metals (e.g., Pd) enable cross-coupling at defined positions (e.g., ’s aryl halide couplings) .
Key Takeaways
- Synthetic Optimization : Solvent polarity and temperature are critical for yield and purity.
- Advanced Characterization : Combine spectroscopic and computational tools to resolve structural ambiguities.
- Mechanistic Insights : Substituent effects and computational modeling guide regioselective synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
